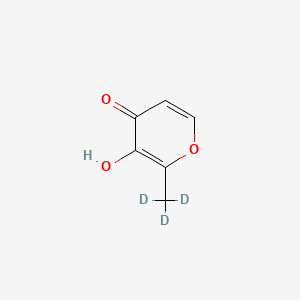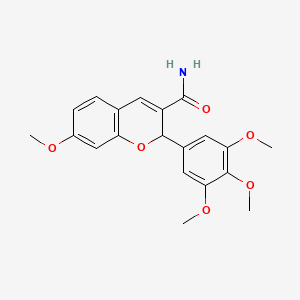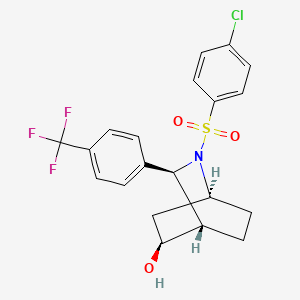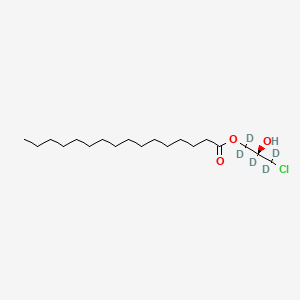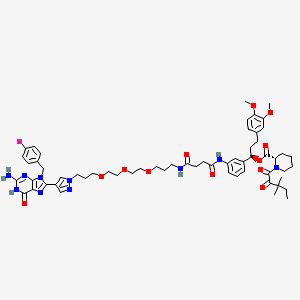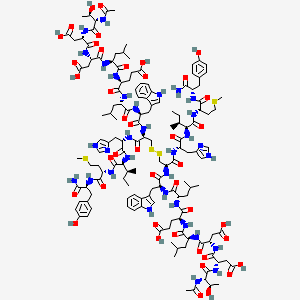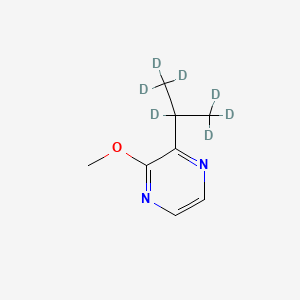
2-Isopropyl-3-methoxypyrazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-methoxypyrazine-d7 is a deuterated analog of 2-Isopropyl-3-methoxypyrazine, a compound known for its distinct odor. This compound is often used as a reference material in various scientific studies due to its stable isotopic labeling, which allows for precise tracking in analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methoxypyrazine-d7 typically involves the deuteration of 2-Isopropyl-3-methoxypyrazine. This process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methoxypyrazine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazines .
Scientific Research Applications
2-Isopropyl-3-methoxypyrazine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving metabolic pathways and the tracking of biochemical processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the food and beverage industry to study flavor compounds and their interactions.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methoxypyrazine-d7 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for precise tracking in various biological and chemical processes. This enables researchers to study the pathways and interactions of the compound in detail, providing valuable insights into its effects .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-3-methoxypyrazine: The non-deuterated analog, known for its distinct odor and similar chemical properties.
3-Isobutyl-2-methoxypyrazine: Another methoxypyrazine with a similar structure but different substituents, leading to variations in odor and chemical behavior.
Uniqueness
2-Isopropyl-3-methoxypyrazine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in scientific research where accurate tracking and measurement are essential .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-methoxypyrazine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1D3,2D3,6D |
InChI Key |
NTOPKICPEQUPPH-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=NC=CN=C1OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC=CN=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


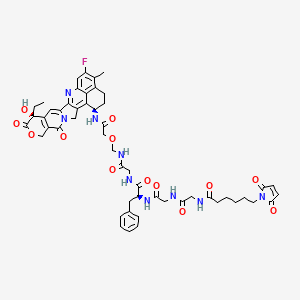
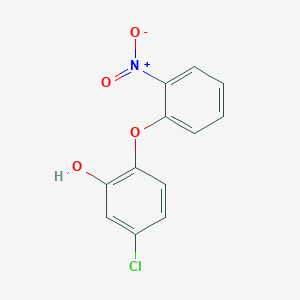
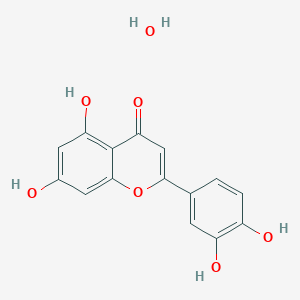
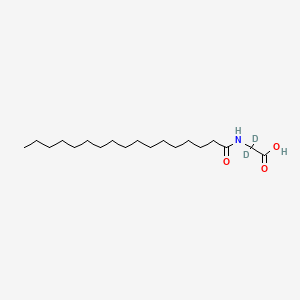
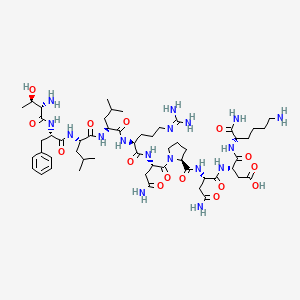
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
